molecular formula C8H11NO3S B13217332 4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile

4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13217332
M. Wt: 201.25 g/mol
InChI Key: TZRGLIQKOQUREE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methanesulfonyl-1-oxaspiro[24]heptane-2-carbonitrile typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.

Chemical Reactions Analysis

4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The nitrile group can also participate in various chemical interactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of the spirocyclic ring, sulfonyl group, and nitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

4-methylsulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C8H11NO3S/c1-13(10,11)7-3-2-4-8(7)6(5-9)12-8/h6-7H,2-4H2,1H3

InChI Key

TZRGLIQKOQUREE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCCC12C(O2)C#N

Origin of Product

United States

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